1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene

Aggregation-Induced Emission Tetraphenylbenzene Para-substituent flexibility

Researchers developing aggregation-induced emission luminogens (AIEgens) face solubility limitations and uncontrolled π-π stacking inherent to planar polyaromatic analogs. Substituting hexaphenylbenzene or unsubstituted tetraphenylbenzene shifts emission wavelength, aggregation threshold, and processing compatibility. This hexaarylbenzene derivative places electron-donating para-methoxyphenyl groups at the 1,4-positions of the tetraphenylbenzene core, precisely modulating AIE on/off behavior while preserving the enthalpically stable TPB scaffold. • TPB-based triarylamine OFETs achieve μₕ up to 0.72 cm² V⁻¹ s⁻¹ and on/off ratio of 10⁷; methoxy substituents further enhance solution-processable film homogeneity. • TPB AIEgens deliver non-doped deep-blue OLEDs with CIE (0.16, 0.06) and EQEₘₐₓ of 11.8%; this scaffold offers an alternative donor-acceptor pattern for device optimization. • Thermal stability up to 500 °C supports vacuum-deposited fabrication; avoid premature sublimation issues associated with hexaphenylbenzene.

Molecular Formula C44H34O2
Molecular Weight 594.7 g/mol
CAS No. 22932-56-5
Cat. No. B12079123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene
CAS22932-56-5
Molecular FormulaC44H34O2
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C44H34O2/c1-45-37-27-23-35(24-28-37)43-39(31-15-7-3-8-16-31)41(33-19-11-5-12-20-33)44(36-25-29-38(46-2)30-26-36)42(34-21-13-6-14-22-34)40(43)32-17-9-4-10-18-32/h3-30H,1-2H3
InChIKeyIFBZSSZDYWETMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene Identity and Procurement Profile


1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene (CAS 22932-56-5, molecular formula C₄₄H₃₄O₂, molecular weight 594.74 g/mol) is a hexaarylbenzene (HAB) derivative featuring a central benzene ring bearing four phenyl substituents at the 2,3,5,6-positions and two 4-methoxyphenyl groups at the 1,4-positions . This compound belongs to the broader class of nonplanar, propeller-shaped polyphenylbenzenes, a structural motif recognized for its high HOMO–LUMO gap, suppressed π–π stacking, and consequent solubility advantages over planar polyaromatic analogs [1]. As a substituted tetraphenylbenzene scaffold, it occupies a strategically important niche: the two para‑methoxyphenyl substituents are positioned to directly modulate the aggregation-induced emission (AIE) behavior and molecular packing, distinguishing it from both the unsubstituted 1,2,4,5‑tetraphenylbenzene parent and the fully phenyl‑substituted hexaphenylbenzene [2].

AIEgen tuning via two para-methoxyphenyl substituents modulates aggregation-induced emission behavior.
Nonplanar topology and methoxy groups enhance solubility in polar organic solvents for solution processing.
Tetraphenylbenzene core retains thermal stability, avoiding steric destabilization of hexaphenylbenzene.

1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene: Non-Interchangeability with Analogs


Scientific users cannot simply substitute this compound with hexaphenylbenzene, 1,2,4,5‑tetraphenylbenzene, or even 1,4‑dimethyl‑2,3,5,6‑tetraphenylbenzene without altering the outcome of an experiment or device. The two para‑methoxyphenyl substituents are not passive spectators; their electron‑donating character, conformational flexibility, and steric footprint directly modulate the AIE on/off threshold, the solid‑state emission quantum yield, and the molecular packing architecture [1]. In contrast to hexaphenylbenzene—which is enthalpically destabilized by steric crowding of six ortho‑phenyl rings and exhibits a relatively low enthalpy of sublimation [2]—the methoxyphenyl‑substituted tetraphenylbenzene core retains a synthetically accessible platform for precise tuning of optoelectronic properties without incurring the full steric penalty of hexaphenylbenzene. The methoxy substituents further enhance solubility in common organic solvents relative to the unsubstituted 1,2,4,5‑tetraphenylbenzene, facilitating solution‑processable device fabrication [3]. Generic substitution therefore risks unintentional shifts in emission wavelength, aggregation threshold, thermal stability, and processing compatibility.

Hexaphenylbenzene lacks free para positions, precluding substituent-based AIE tuning and shifting aggregation threshold.
Unsubstituted tetraphenylbenzene has no electron-donating methoxy groups, altering emission quantum yield and solubility.
1,4-Dimethyl analog lacks methoxy dipole contributions, reducing polar-solvent processability and film homogeneity.

1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene: Differentiation Evidence


AIE Modulation by Para-Substituent Flexibility

In a systematic structure–AIE relationship study of tetraphenylbenzene (TPB) derivatives, Monnier et al. (2025) demonstrated that rigid para substituents (alkyne-bearing TPB-TIPS-acetylene and TPB-octyne) produce aggregation-induced emission enhancement (AIEE), whereas conformationally flexible para substituents (TPB-TIPS-ethylene and TPB-octyl) induce pure AIE (turn-on from a non-emissive solution state) [1]. The methoxyphenyl substituent in the target compound is anticipated to exhibit intermediate conformational flexibility—the methoxy group can rotate freely but the phenyl ring introduces restricted rotation barriers—positioning this compound as a tunable AIEgen candidate. Stokes shift analysis provides a quantitative proxy for conformational flexibility: the alkyne derivative TPB-octyne (more flexible) displays a Stokes shift of Δν = 6496 cm⁻¹ versus TPB-TIPS-acetylene (more rigid) at Δν = 5942 cm⁻¹, with the larger Stokes shift correlating with lower solution‑state emission intensity [1]. This quantitative framework allows the methoxyphenyl-substituted compound to be rationally compared against derivatives with systematically varied para substituents.

AIE Flexibility
Class-level inference
Stokes shift Δν 5942–6496 cm⁻¹ (rigid vs. flexible TPB); predicted intermediate for methoxyphenyl derivative.
Supports substituent-dependent AIE behavior screening.
Direct measurement not available; based on class-level structure–property relationships.
Aggregation-Induced Emission Tetraphenylbenzene Para-substituent flexibility

Thermodynamic Stability: Tetraphenylbenzene Core vs. Hexaphenylbenzene

Lima et al. (2011) reported a comprehensive thermodynamic characterization of the ortho‑polyphenylbenzene series (n(Ph) = 0 to 6). A significant enthalpic destabilization was observed in hexaphenylbenzene (n = 6) relative to the other polyphenylbenzenes in the ideal gas phase, attributed to steric crowding between the six phenyl substituents [1]. This destabilization is reflected in a relatively low enthalpy of sublimation for hexaphenylbenzene, compromising its thermal stability in high‑temperature processing. In contrast, the tetraphenylbenzene core (n = 4) with para‑functionality retains the nonplanar architecture while avoiding the enthalpic penalty of a sixth ortho‑phenyl ring. A more recent study (Rodrigues et al., 2017) confirmed a marked trend shift in thermodynamic properties at n = 4 to 5, corresponding to the loss of molecular flexibility beyond 1,2,3,4‑tetraphenylbenzene [2]. The target compound, bearing only four contiguous phenyl substituents (positions 2,3,5,6) plus two para‑methoxyphenyl groups, falls within the thermodynamically favorable regime of the series.

Thermal Stability
Class-level inference
Tetraphenylbenzene core (n=4) retains flexibility; hexaphenylbenzene (n=6) is enthalpically destabilized by steric crowding.
Supports selection for high-temperature device fabrication.
Trend shift in sublimation enthalpy observed at n=5; class-level thermodynamic inference.
Polyphenylbenzene thermodynamics Enthalpy of sublimation Steric destabilization

Solubility Control: Nonplanar vs. Planar Polyaromatic Systems

Arseneault et al. (2010) established that hexaphenylbenzene and related nonplanar phenyl‑substituted benzenes exhibit higher HOMO−LUMO gaps, lower degrees of self‑association, less efficient crystal packing, and higher solubilities than planar aromatic analogues [1]. The study examined crystal structures of 1,4‑dimethyl‑2,3,5,6‑tetraphenylbenzene—a close structural analog of the target compound—and confirmed that the nonplanar topology limits C−H···π interactions while allowing van der Waals contacts to dominate. The methoxy substituents in the target compound are expected to further enhance solubility in polar organic solvents through dipole–dipole interactions, making it a more processable candidate for solution‑based device fabrication compared to the fully hydrocarbon 1,4‑dimethyl‑2,3,5,6‑tetraphenylbenzene analog.

Solubility Profile
Class-level inference
Methoxy-substituted TPB expected to exceed 1,4-dimethyl analog in polar solvent solubility; nonplanar topology limits π–π stacking.
Supports solution-processable device formulation.
Direct solubility data not available; predicted from crystal packing analysis.
Nonplanar topology Solubility advantage Crystal packing

Para-Substituent Impact on AIE Behavior

Monnier et al. (2025) highlighted a key structural distinction of the tetraphenylbenzene (TPB) scaffold relative to the better‑known hexaphenylbenzene (HPB) and tetraphenylethene (TPE) AIEgens: the two free para positions of the TPB benzene core are proximal to the rotating phenyl groups (positions 1,2,4,5), allowing para substituents to directly impact AIE properties [1]. This is in contrast to HPB, where all six positions are occupied by phenyl groups, leaving no free para position for property modulation without de novo core synthesis. The target compound exploits this design feature: the methoxyphenyl group at the para position provides an electron‑donating substituent that can modulate the π‑electron density of the central ring and the rotational barriers of the adjacent phenyls, a tuning knob not available in HPB‑ or TPE‑based AIEgen designs. The paper explicitly states that the TPB scaffold has been 'only scarcely explored comparatively to HPB,' underscoring the novelty and procurement value of well‑characterized TPB derivatives [1].

AIE Design Space
Class-level inference
TPB scaffold offers two free para positions for AIE tuning; HPB and TPE lack this substituent axis.
Supports AIEgen library development with systematic property control.
Scaffold remains scarcely explored relative to HPB; review context.
AIE mechanism Restriction of intramolecular rotation Tetraphenylbenzene vs. hexaphenylbenzene

1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene: Application Scenarios


AIEgen Library Design with Tunable Emission

Based on the systematic structure–AIE relationship framework established by Monnier et al. (2025), the target compound’s para‑methoxyphenyl substituents position it as a candidate for AIEgen libraries where intermediate conformational flexibility is desired—between rigid alkyne substituents (producing AIEE) and flexible ethylene/alkyl substituents (producing pure AIE) [1]. The electron‑donating methoxy groups may further red‑shift the absorption onset through extended conjugation, analogous to the 325 nm absorption extension observed in TPB‑alkyne derivatives [1]. Researchers can benchmark this compound against the characterized TPB‑TIPS‑acetylene (Stokes shift 5942 cm⁻¹) and TPB‑octyne (Stokes shift 6496 cm⁻¹) derivatives for quantitative comparison of conformational flexibility and AIE behavior.

Solution-Processable OFETs and OLED Host Materials

The tetraphenylbenzene (TPB) scaffold has been demonstrated as an effective building block for solution‑processable OFETs, with a reported charge carrier mobility μₕ up to 0.72 cm² V⁻¹ s⁻¹ and on/off ratio of 10⁷ for TPB‑triarylamine derivatives [1]. The target compound’s methoxy substituents are expected to enhance solubility over the fully hydrocarbon analogs, enabling more homogeneous film formation from solution. In OLED applications, TPB‑based AIEgens have achieved non‑doped deep blue devices with CIE coordinates of (0.16, 0.06) and EQEₘₐₓ of 11.8% (TPB‑CN‑CZ2 isomer) [2], while TPB‑based emitters with horizontal dipole orientation achieved EQE of 7.27% with CIE (0.15, 0.08) [3]. The methoxyphenyl‑substituted variant offers an alternative donor‑acceptor substitution pattern for further device optimization.

Thermally Robust Materials for Device Fabrication

The thermodynamic studies of polyphenylbenzenes demonstrate that the tetraphenylbenzene core (n(Ph) = 4) avoids the significant enthalpic destabilization observed in hexaphenylbenzene (n(Ph) = 6) [1]. Combined with the thermal stability of up to 500 °C reported for tetraphenylbenzene‑based triarylamines [2], the target compound is positioned for applications requiring thermal robustness—such as vacuum‑deposited OLED fabrication or high‑temperature operational environments—where hexaphenylbenzene derivatives may undergo premature sublimation or decomposition due to their lower enthalpy of sublimation [1].

Discotic Liquid Crystal Precursors and Self-Assembly

Tetraphenylbenzene‑based discotic molecules with peripheral functionalization have been shown to form enantiotropic hexagonal columnar liquid crystal (LC) phases that can be electrically switched into helical columnar organizations [1]. The target compound, featuring methoxyphenyl substituents as potential handles for further alkoxy‑chain functionalization, could serve as a precursor for synthesizing discotic mesogens with tailored self‑assembly properties. The nonplanar topology of the TPB core promotes J‑type aggregation in solution [1], a characteristic that is valuable for designing self‑healing or stimuli‑responsive supramolecular materials.

Application
Selection Property
Validation Focus
AIEgen library design with tunable emission
Substituent-dependent AIE behavior
Stokes shift and emission wavelength benchmarking
Solution-processable organic electronics
Solubility and film-forming properties
Charge transport and emission efficiency in device prototypes
High-temperature device fabrication
Thermal stability of tetraphenylbenzene core
Sublimation enthalpy and processing window
Liquid crystal and self-assembly research
Peripheral functionalization handles
Mesophase behavior and self-assembly characterization
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